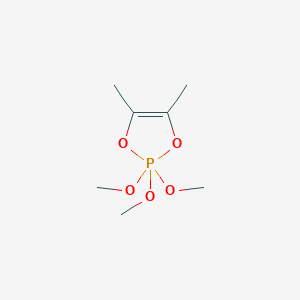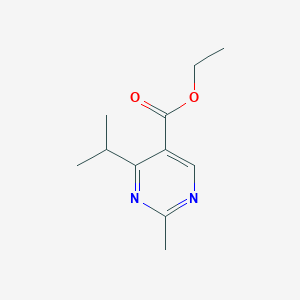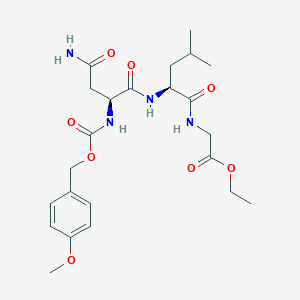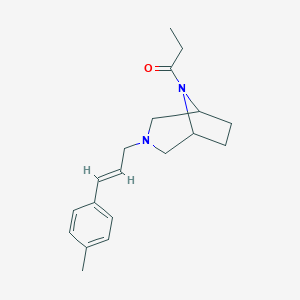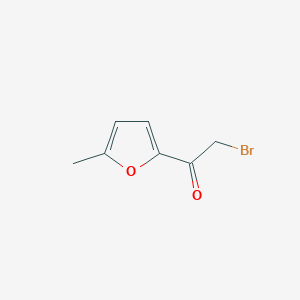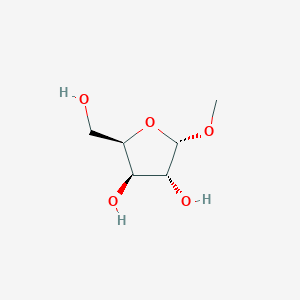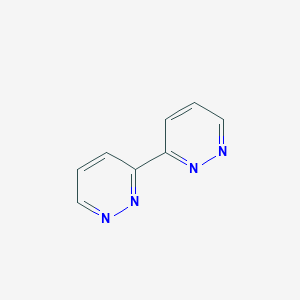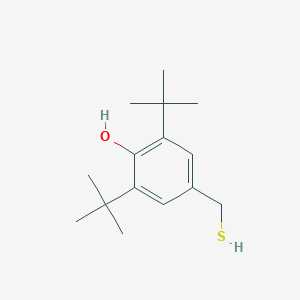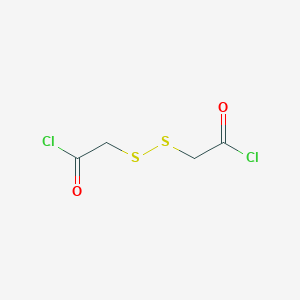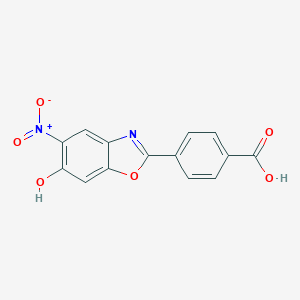
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, also known as BNBA, is an organic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of benzoxazole, a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms in its structure. BNBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Applications De Recherche Scientifique
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been investigated for its potential use as a fluorescent probe for detecting metal ions, such as Fe3+, Al3+, and Cu2+. It has also been studied for its antibacterial and antifungal activities, with promising results against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis, as well as the scavenging of reactive oxygen species (ROS) and the modulation of pro-inflammatory cytokines.
Biochemical and physiological effects:
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been found to have a high affinity for metal ions, which may contribute to its fluorescent properties and potential applications as a metal ion sensor. Additionally, Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, indicating its potential as an anti-inflammatory and antioxidant agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- is its low toxicity profile, which makes it a safer alternative to other fluorescent probes and antibacterial agents. Additionally, its fluorescent properties and metal ion sensing capabilities make it a versatile tool for various applications in chemistry and biology. However, the synthesis of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- can be challenging, and its stability and solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the development of more efficient synthesis methods and the investigation of its potential applications in medicine, agriculture, and industry. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects, as well as its potential interactions with other compounds and drugs. Finally, the development of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)--based therapeutics and diagnostic tools may provide new opportunities for the treatment and diagnosis of various diseases.
Méthodes De Synthèse
There are several methods for synthesizing Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)-, including the reaction of 2-nitrophenol with salicylic acid in the presence of sulfuric acid, the reaction of 2-nitrophenol with salicylic aldehyde in the presence of sulfuric acid, and the reaction of 2-nitrophenol with salicylic acid and acetic anhydride. The yield of Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- varies depending on the method used, with the highest yield reported to be around 70%.
Propriétés
Numéro CAS |
133532-53-3 |
|---|---|
Nom du produit |
Benzoic acid, 4-(6-hydroxy-5-nitro-2-benzoxazolyl)- |
Formule moléculaire |
C14H8N2O6 |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N2O6/c17-11-6-12-9(5-10(11)16(20)21)15-13(22-12)7-1-3-8(4-2-7)14(18)19/h1-6,17H,(H,18,19) |
Clé InChI |
YYAKHAQONGCACE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-])C(=O)O |
Synonymes |
BENZOIC ACID, 4-(6-HYDROXY-5-NITRO-2-BENZOXAZOLYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



